molecular formula C9H11BrO2 B13609968 4-Bromo-2-(3-hydroxypropyl)phenol CAS No. 33567-65-6

4-Bromo-2-(3-hydroxypropyl)phenol

Cat. No.: B13609968
CAS No.: 33567-65-6
M. Wt: 231.09 g/mol
InChI Key: IEMJHIWFWIZOMG-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the benzene ring and a hydroxypropyl group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-hydroxypropyl)phenol can be achieved through a multi-step processThe bromination can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The hydroxypropyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-hydroxypropyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and hydroquinones.

    Reduction: Phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(3-hydroxypropyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-hydroxypropyl)phenol is unique due to the presence of both a bromine atom and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination allows for a wider range of applications and interactions compared to similar compounds.

Properties

33567-65-6

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-2-(3-hydroxypropyl)phenol

InChI

InChI=1S/C9H11BrO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2

InChI Key

IEMJHIWFWIZOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCO)O

Origin of Product

United States

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